molecular formula C19H29N3O4 B2635772 4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034459-42-0

4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2635772
CAS No.: 2034459-42-0
M. Wt: 363.458
InChI Key: PFDQMOKRWKTAFJ-UHFFFAOYSA-N
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Description

4-((2-(3,4-Dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a dimethylcarboxamide group and an acetamido group linked to a 3,4-dimethoxyphenyl moiety. Its unique structure suggests potential biological activity, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:

    Formation of the 3,4-Dimethoxyphenylacetic Acid: This can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including oxidation and esterification.

    Amidation: The 3,4-dimethoxyphenylacetic acid is then converted to its corresponding amide by reacting with an amine, such as dimethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Piperidine Ring Formation: The amide is then reacted with a piperidine derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in studies to understand its interaction with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with neurotransmitter systems or other biological pathways, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of pharmaceuticals or as a precursor for other chemical products. Its stability and reactivity make it suitable for large-scale production.

Mechanism of Action

The mechanism of action of 4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can act as enzyme inhibitors or receptor agonists/antagonists. The dimethoxyphenyl group may interact with aromatic residues in proteins, while the piperidine ring could mimic natural ligands of certain receptors.

Comparison with Similar Compounds

Similar Compounds

    4-((2-(3,4-Dimethoxyphenyl)acetamido)methyl)piperidine-1-carboxamide: Lacks the N,N-dimethyl substitution, which may affect its biological activity.

    3,4-Dimethoxyphenylacetic Acid Derivatives: These compounds share the aromatic core but differ in their side chains, leading to different reactivity and biological properties.

Uniqueness

The presence of both the dimethoxyphenyl group and the N,N-dimethylpiperidine moiety makes 4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide unique. This combination of functional groups can result in distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

4-[[[2-(3,4-dimethoxyphenyl)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-21(2)19(24)22-9-7-14(8-10-22)13-20-18(23)12-15-5-6-16(25-3)17(11-15)26-4/h5-6,11,14H,7-10,12-13H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDQMOKRWKTAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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